Home > Products > Screening Compounds P14814 > Rac-threo-ifenprodil
Rac-threo-ifenprodil - 74991-34-7

Rac-threo-ifenprodil

Catalog Number: EVT-3570799
CAS Number: 74991-34-7
Molecular Formula: C21H27NO2
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rac-threo-ifenprodil is derived from ifenprodil, which was initially developed as a cerebral vasodilator. It has been classified under several categories, including neurotransmitter agents and potential treatments for conditions such as drug addiction and idiopathic pulmonary fibrosis. The compound is often studied in the context of its pharmacological effects on the central nervous system.

Synthesis Analysis

Methods and Technical Details

The synthesis of rac-threo-ifenprodil involves several key steps, typically starting from readily available raw materials. One notable method includes the condensation reaction of 2-amino-1-(4-hydroxyphenyl) propyl alcohol with 1,5-dibromo-3-benzylpentane in the presence of a base such as diisopropylethylamine or triethylamine. The reaction conditions usually require heating and stirring in a solvent like dimethylformamide.

The process can be summarized as follows:

  1. Reactants Preparation: Combine 2-amino-1-(4-hydroxyphenyl) propyl alcohol with a suitable base and solvent.
  2. Addition of Brominated Compound: Slowly add 1,5-dibromo-3-benzylpentane to the mixture.
  3. Heating: Heat the reaction mixture to promote condensation.
  4. Workup: After completion, the reaction mixture is cooled, and the product is extracted using solvents like ethyl acetate.
  5. Purification: The crude product undergoes recrystallization to yield rac-threo-ifenprodil in high purity.

The yield from these reactions can vary but typically ranges from 75% to 83% depending on specific conditions used during synthesis .

Molecular Structure Analysis

Structure and Data

Rac-threo-ifenprodil has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C18_{18}H25_{25}N1_{1}O2_{2}, and it features both aromatic and aliphatic components which are crucial for its interaction with biological receptors.

The stereochemistry of rac-threo-ifenprodil is significant; it exists as a racemic mixture of two enantiomers (R) and (S). The structural configuration affects its binding affinity to NMDA receptors, particularly those containing the GluN2B subunit .

Chemical Reactions Analysis

Reactions and Technical Details

Rac-threo-ifenprodil undergoes various chemical reactions that are essential for its pharmacological activity. Notably, it acts as an antagonist at NMDA receptors, inhibiting ion flow through these channels when activated by glutamate. This inhibition can lead to neuroprotective effects under conditions such as excitotoxicity.

In laboratory settings, rac-threo-ifenprodil has been utilized in binding assays to evaluate its affinity for different receptor subtypes, revealing its selectivity towards GluN2B over other NMDA receptor subunits .

Mechanism of Action

Process and Data

The mechanism of action for rac-threo-ifenprodil primarily involves its competitive antagonism at the NMDA receptor site. By binding to the GluN2B subunit, it prevents glutamate from activating the receptor, thereby reducing calcium influx into neurons. This action helps mitigate excitotoxic damage associated with various neurological disorders.

Studies have shown that rac-threo-ifenprodil exhibits high selectivity for GluN2B receptors with an inhibition constant (Ki_i) in the low nanomolar range (approximately 5.8 nM), indicating potent antagonistic properties . This selective inhibition is critical for developing therapeutic strategies aimed at conditions like neurodegeneration and ischemia.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rac-threo-ifenprodil exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 287.4 g/mol
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Typically ranges around 150–155 °C.

These properties influence its formulation in pharmaceutical applications, particularly concerning bioavailability and stability .

Applications

Scientific Uses

Rac-threo-ifenprodil has been extensively researched for its potential applications in treating various neurological conditions:

  • Neuroprotection: Its ability to inhibit excitotoxicity makes it a candidate for protecting neurons during ischemic events or neurodegenerative diseases.
  • Drug Addiction Treatment: Investigations into its effects on reward pathways suggest potential uses in managing addiction.
  • Clinical Trials: Rac-threo-ifenprodil has been evaluated in clinical settings for conditions such as idiopathic pulmonary fibrosis and COVID-19 due to its modulatory effects on immune responses .
Introduction to Rac-threo-ifenprodil in Contemporary Pharmacological Research

Historical Context and Discovery Milestones

Rac-threo-ifenprodil (CAS 74991-34-7) emerged in pharmacological research as a stereoisomeric variant of the prototypical NMDA receptor antagonist ifenprodil, which was initially developed in the 1970s as a cerebral vasodilator marketed under trade names including Cerocral and Vadilex [1]. The critical discovery of its NMDA receptor antagonism occurred in 1989 when Reynolds and Miller identified ifenprodil as a novel class of N-methyl-D-aspartate receptor antagonist, distinguishing it from other known classes at the time through its unique interaction with polyamines [1]. This breakthrough positioned ifenprodil as a foundational compound for investigating glutamate neurotransmission. By 1991, Chenard and colleagues achieved a significant milestone by demonstrating that the threo diastereomer exhibited superior selectivity for NMDA receptors over α₁-adrenergic receptors compared to the erythro form, thereby establishing rac-threo-ifenprodil as a distinct pharmacological entity worthy of targeted investigation [7]. The subsequent resolution of its crystal structure in 2003 provided the structural basis for understanding its receptor interactions [2].

Pharmacological Significance in Neurochemical Studies

Rac-threo-ifenprodil occupies a position of exceptional importance in neuropharmacology due to its multireceptor engagement profile, acting as a pharmacologically active probe with affinity for several clinically relevant targets. Primarily, it functions as a highly selective negative allosteric modulator of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit, which are critically involved in excitatory neurotransmission, synaptic plasticity, and neuronal survival pathways [1] [4]. Beyond NMDA receptors, it demonstrates significant binding to sigma receptor subtypes (particularly sigma-1 and sigma-2) and α₁-adrenergic receptors, creating a complex polypharmacological profile that has both complicated and enriched its utility in mechanistic studies [6] [8]. This multi-target engagement makes rac-threo-ifenprodil an indispensable tool for dissecting the interplay between glutamatergic, adrenergic, and sigma receptor systems in neurological function and dysfunction. Its pharmacological profile continues to inform the development of subunit-selective NMDA receptor antagonists with potential therapeutic applications in conditions ranging from neurodegenerative diseases to neuropathic pain [5].

Stereochemical Considerations in Racemic vs. Enantiopure Forms

The threo designation refers specifically to the relative stereochemistry of its two stereogenic centers, producing a diastereomer with distinct three-dimensional characteristics compared to the erythro form. Crystallographic analyses reveal that rac-threo-ifenprodil adopts specific conformational arrangements in solid state, with its piperidine ring maintaining a near-ideal chair conformation and substituents predominantly occupying equatorial positions to minimize steric strain [2] [9]. The molecular structure features a phenolic hydroxyl group, a β-hydroxyamine moiety, and a benzylpiperidine subunit that collectively create a stereoelectronic environment essential for high-affinity binding to the GluN1/GluN2B interface on NMDA receptors [5]. Resolution of the racemate into its enantiopure components – (R,R)- and (S,S)-threo-ifenprodil – has revealed negligible differences in NMDA receptor affinity between enantiomers, suggesting that the threo relative configuration, rather than absolute stereochemistry, primarily governs its receptor selectivity profile [7]. This stereochemical nuance distinguishes it from many other receptor modulators where enantiomeric purity dramatically affects pharmacological activity.

Table 1: Receptor Binding Profile of rac-Threo-Ifenprodil

Receptor TargetAffinity (Ki)Functional ActivityBiological Significance
NMDA (GluN1/GluN2B)10-20 nMNegative allosteric modulatorRegulates calcium influx, synaptic plasticity
Sigma-1 receptor~2 nMAgonist-like effectsModulates Ca²⁺ signaling via IP3 receptors
Sigma-2 receptor~2 nMHigh-affinity ligandBiomarker in proliferation, oncology
α₁-Adrenergic receptor20-50 nMAntagonistVasoconstriction, smooth muscle contraction
5-HT₃ receptorModerateInhibitorSerotonergic neurotransmission modulation
GIRK channelsUndeterminedInhibitorNeuronal excitability regulation

Properties

CAS Number

74991-34-7

Product Name

Rac-threo-ifenprodil

IUPAC Name

4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3/t16-,21+/m1/s1

InChI Key

UYNVMODNBIQBMV-IERDGZPVSA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.